1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1240572-32-0
VCID: VC11693583
InChI: InChI=1S/C11H7F4N3O2/c12-8-2-1-7(9(5-8)11(13,14)15)6-17-4-3-10(16-17)18(19)20/h1-5H,6H2
SMILES: C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]
Molecular Formula: C11H7F4N3O2
Molecular Weight: 289.19 g/mol

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

CAS No.: 1240572-32-0

Cat. No.: VC11693583

Molecular Formula: C11H7F4N3O2

Molecular Weight: 289.19 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole - 1240572-32-0

Specification

CAS No. 1240572-32-0
Molecular Formula C11H7F4N3O2
Molecular Weight 289.19 g/mol
IUPAC Name 1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-3-nitropyrazole
Standard InChI InChI=1S/C11H7F4N3O2/c12-8-2-1-7(9(5-8)11(13,14)15)6-17-4-3-10(16-17)18(19)20/h1-5H,6H2
Standard InChI Key ONKCLSXWNHJOSQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]

Introduction

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a synthetic organic compound with a molecular formula of C11H7F4N3O2. It is characterized by its unique structural features, including a pyrazole ring, a nitro group, and a fluorinated phenyl moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological and chemical properties.

Synthesis and Preparation

The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole typically involves multi-step organic reactions. These may include the formation of the pyrazole ring, nitration, and attachment of the fluorinated phenyl moiety. Specific synthetic routes can vary based on the availability of starting materials and desired yields.

Biological and Chemical Applications

This compound may have potential applications in pharmaceuticals due to its structural features, which could interact with biological targets. Additionally, its fluorinated and nitro groups could contribute to its reactivity and stability in chemical reactions.

Safety and Handling

Given its chemical structure, 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole should be handled with caution. It may be an irritant or have other hazardous properties, necessitating proper safety protocols during handling and storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator